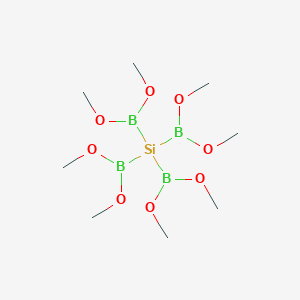![molecular formula C22H15Br2N3 B14614481 3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) CAS No. 57637-74-8](/img/structure/B14614481.png)
3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a pyridine ring linked to two brominated indole units through a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) typically involves the following steps:
Formation of the Indole Units: The indole units can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Formation of the Pyridine-Linked Methylene Bridge: The brominated indole units are then linked to the pyridine ring through a methylene bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) can undergo various chemical reactions, including:
Substitution: The bromine atoms in the indole units can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups such as methoxy or tert-butyl groups .
科学的研究の応用
3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) has several scientific research applications:
作用機序
The mechanism of action of 3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with microbial enzymes to exert antimicrobial effects .
類似化合物との比較
Similar Compounds
3,3’-[(Pyridin-4-yl)methylene]bis(indole): Similar structure but lacks bromine atoms.
3,3’-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole): Similar structure with chlorine instead of bromine.
3,3’-[(Pyridin-4-yl)methylene]bis(5-fluoro-1H-indole): Similar structure with fluorine instead of bromine.
Uniqueness
The presence of bromine atoms in 3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) enhances its reactivity and potential biological activity compared to its chloro or fluoro analogs. Bromine atoms can participate in unique interactions and reactions, making this compound particularly interesting for various applications .
特性
CAS番号 |
57637-74-8 |
|---|---|
分子式 |
C22H15Br2N3 |
分子量 |
481.2 g/mol |
IUPAC名 |
5-bromo-3-[(5-bromo-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C22H15Br2N3/c23-14-1-3-20-16(9-14)18(11-26-20)22(13-5-7-25-8-6-13)19-12-27-21-4-2-15(24)10-17(19)21/h1-12,22,26-27H |
InChIキー |
KKPDFDOJIICWOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(C3=CC=NC=C3)C4=CNC5=C4C=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


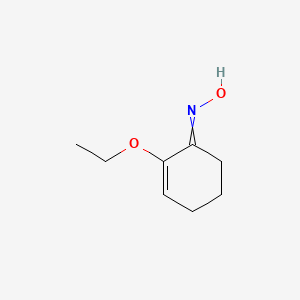
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
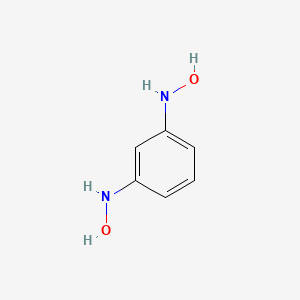
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
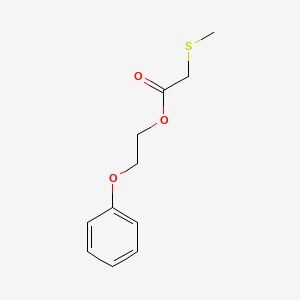
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)

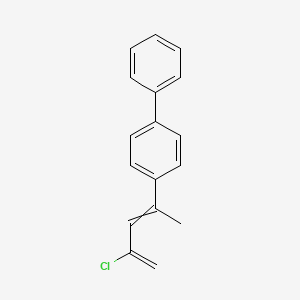

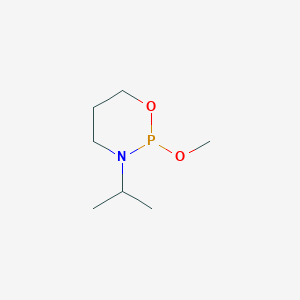

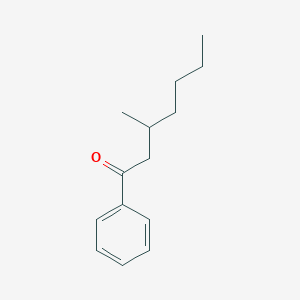
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
